molecular formula C20H28N2 B12586960 (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine CAS No. 648909-47-1

(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine

Cat. No.: B12586960
CAS No.: 648909-47-1
M. Wt: 296.4 g/mol
InChI Key: UCJIRKFARBCSDP-BDXSIMOUSA-N
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Description

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is a chiral diamine compound that has garnered significant interest in the field of asymmetric synthesis. This compound is characterized by its two chiral centers and its ability to act as a chiral ligand or auxiliary in various chemical reactions. The presence of the (S)-alpha-methylbenzyl groups enhances its enantioselectivity, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine typically involves the reaction of (2R,3R)-2,3-butanediamine with (S)-alpha-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in asymmetric catalytic reactions. The molecular targets include various metal ions such as copper, palladium, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is unique due to its high enantioselectivity and versatility as a chiral ligand. Its ability to form stable chiral complexes with various metal ions makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .

Properties

CAS No.

648909-47-1

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

(2R,3R)-2-N,3-N-bis[(1S)-1-phenylethyl]butane-2,3-diamine

InChI

InChI=1S/C20H28N2/c1-15(21-17(3)19-11-7-5-8-12-19)16(2)22-18(4)20-13-9-6-10-14-20/h5-18,21-22H,1-4H3/t15-,16-,17+,18+/m1/s1

InChI Key

UCJIRKFARBCSDP-BDXSIMOUSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C)[C@@H](C)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(C)NC(C)C2=CC=CC=C2

Origin of Product

United States

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